molecular formula C11H9F3N2O2 B5872392 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole

5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B5872392
M. Wt: 258.20 g/mol
InChI Key: VWANLKKVVBQPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TFMPP has been widely studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including anxiety, depression, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. Specifically, 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole is a partial agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects. For example, 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to increase serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has also been shown to decrease dopamine levels in the brain, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole in lab experiments is that it has been extensively studied, and its effects are well understood. Additionally, 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole in lab experiments is that it is a synthetic compound, and its effects may not be representative of those of naturally occurring compounds.

Future Directions

There are several future directions for research on 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole. One area of interest is the development of more potent and selective 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole analogs, which may have improved therapeutic effects. Another area of interest is the investigation of the long-term effects of 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole on brain function and behavior. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole and its effects on neurotransmitter systems in the brain.

Synthesis Methods

5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)benzoyl chloride with 2-methylfuran in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)benzoic acid with 2-methylfuran in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. In particular, 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to have anxiolytic and antidepressant effects in animal models. Studies have also suggested that 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole may have antipsychotic properties, making it a potential treatment for schizophrenia.

properties

IUPAC Name

(2-methylfuran-3-yl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-6-5-9(11(12,13)14)15-16(6)10(17)8-3-4-18-7(8)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWANLKKVVBQPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(OC=C2)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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